(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
CAS No.:
Cat. No.: VC15903013
Molecular Formula: C18H20FNO
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H20FNO |
---|---|
Molecular Weight | 285.4 g/mol |
IUPAC Name | (1R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol |
Standard InChI | InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1 |
Standard InChI Key | RLJHOBHSSZNYFU-OAHLLOKOSA-N |
Isomeric SMILES | C1CN[C@@H](C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |
Canonical SMILES | C1CNC(C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Core Architecture
The tetrahydroisoquinoline scaffold consists of a bicyclic system fused between a benzene ring and a piperidine-like structure. Key modifications in this derivative include:
-
Position 8: Fluorine substitution, which enhances electronegativity and metabolic stability .
-
Position 7: A phenolic hydroxyl group, contributing to hydrogen-bonding capacity and solubility .
-
Nitrogen substituent: A 3-phenylpropyl chain, introducing lipophilicity and steric bulk that may influence receptor binding .
Table 1: Key Structural Features and Properties
Feature | Position | Role | Impact on Properties |
---|---|---|---|
Fluorine | 8 | Electronegative substituent | Metabolic stability, σ-π interactions |
Hydroxyl group | 7 | Hydrogen-bond donor/acceptor | Solubility, pharmacokinetics |
3-Phenylpropyl chain | N1 | Lipophilic moiety | Membrane permeability, receptor affinity |
(R)-Configuration | Chiral center | Stereochemical specificity | Target selectivity, enantiomeric activity |
The molecular formula is C₁₈H₂₀FNO, with a molecular weight of 285.36 g/mol. The presence of polar groups (OH, F) and a hydrophobic arylpropyl chain confers amphiphilic properties, suggesting moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited aqueous solubility .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves multi-step strategies, as evidenced by analogous tetrahydroisoquinoline derivatives in the literature :
Step 1: Construction of the Fluorinated Tetrahydroisoquinoline Core
-
Directed ortho-lithiation: 2-(3-Fluorophenyl)ethylamine is acylated with pivaloyl chloride, followed by lithiation at −78°C in THF to introduce fluorine at position 8 .
-
Cyclization: Acid-catalyzed cyclization of intermediates forms the tetrahydroisoquinoline backbone .
Step 3: N-Alkylation with 3-Phenylpropyl Group
-
Reductive alkylation: The nitrogen is alkylated using 3-phenylpropionaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions .
Step 4: Enantiomeric Resolution
Table 2: Representative Synthetic Yields for Key Intermediates
Physicochemical and Pharmacological Profiling
Physicochemical Properties
Table 3: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀/Ki (nM) | Reference |
---|---|---|---|
LY3154207 (D1 PAM) | Dopamine D1 receptor | 3.71 | |
6-Fluoro-THIQ derivative | Bradycardic activity | 0.12 μM | |
8-Hydroxyquinoline derivatives | Iron chelation | 1.9–7.52 μM |
Applications and Future Directions
Therapeutic Prospects
-
Neurological disorders: Potential as a dopamine modulator for Parkinson’s disease .
-
Cardiovascular agents: Bradycardic activity suggests utility in hypertension .
-
Oncology: Fluorine and hydroxyl groups may enhance DNA intercalation or kinase inhibition .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume